Bibo 3304 trifluoroacetate

NPY Y1 receptor binding Receptor affinity comparison BIBP 3226

This (R)-enantiomer argininamide derivative is the gold-standard, nonpeptide NPY Y1 antagonist (IC50 0.38 nM human, 0.72 nM rat). Its 10-fold in vivo potency advantage over SR 120562A and the availability of the >1000-fold less active enantiomer (BIBO 3457) provide unmatched experimental control. Rigorous chiral purity ensures reliable target engagement in feeding, anxiety, and cardiovascular studies.

Molecular Formula C31H36F3N7O5
Molecular Weight 643.7 g/mol
CAS No. 217977-06-5
Cat. No. B8144450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibo 3304 trifluoroacetate
CAS217977-06-5
Molecular FormulaC31H36F3N7O5
Molecular Weight643.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
InChIKeyFBMCYYWIBYEOST-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bibo 3304 Trifluoroacetate: A Subnanomolar NPY Y1 Receptor Antagonist for Metabolic and Behavioral Research


Bibo 3304 trifluoroacetate (BIBO 3304 TFA) is a nonpeptide, highly selective antagonist of the neuropeptide Y (NPY) Y1 receptor [1]. It is the active (R)-enantiomer of an argininamide derivative, exhibiting subnanomolar affinity for both human (IC50 = 0.38 nM) and rat (IC50 = 0.72 nM) Y1 receptors [2]. This compound is widely used as a pharmacological tool to dissect the role of Y1 receptors in feeding behavior, anxiety, and cardiovascular regulation.

Why a Generic Y1 Antagonist Cannot Substitute for Bibo 3304 Trifluoroacetate in Critical Experiments


The pharmacological landscape of NPY Y1 receptor antagonists is marked by significant differences in affinity, subtype selectivity, and in vivo efficacy. Simple substitution of BIBO 3304 with other Y1 antagonists, such as the older tool BIBP 3226, or orally-available compounds like SR 120819A, can lead to divergent experimental outcomes due to 10-fold differences in binding affinity [1] and distinct pharmacokinetic profiles [2]. Furthermore, the presence of an inactive enantiomer (BIBO 3457) with >1000-fold lower affinity [3] necessitates rigorous chiral purity, a factor often overlooked in generic sourcing.

Quantitative Evidence for Bibo 3304 Trifluoroacetate Differentiation


BIBO 3304 Exhibits 10-Fold Higher Affinity for the Y1 Receptor Compared to BIBP 3226

In rat brain homogenates, BIBO 3304 competes for the same population of Y1 binding sites as the commonly used antagonist BIBP 3226, but with a 10-fold greater affinity [1].

NPY Y1 receptor binding Receptor affinity comparison BIBP 3226

Functional Antagonism of BIBO 3304 is More Potent than SR 120819A in Vas Deferens Bioassays

The functional antagonistic potency of BIBO 3304, as measured by its pA2 value in a rabbit saphenous vein bioassay, is substantially higher than that reported for the orally-active antagonist SR 120819A in a similar bioassay [1][2].

Functional antagonism Tissue bioassay SR 120819A pA2

In Vivo Feeding Inhibition: BIBO 3304 is Efficacious at a 10-Fold Lower Dose than SR 120562A

In a direct comparison of Y1 antagonists, BIBO 3304 significantly inhibited NPY-induced feeding at a dose 10-fold lower than that required for SR 120562A, and uniquely reduced deprivation-induced feeding where SR 120562A was ineffective [1].

In vivo feeding NPY-induced hyperphagia SR 120562A Dose comparison

Enantiomeric Purity is Critical: The S-Enantiomer BIBO 3457 is >2,600-Fold Less Potent

The biological activity of BIBO 3304 is strictly dependent on its (R)-configuration. The S-enantiomer, BIBO 3457, displays an affinity for the Y1 receptor that is >2,600-fold lower than the active compound, serving as an essential negative control [1].

Enantiomer specificity Negative control BIBO 3457 Chiral purity

BIBO 3304 is a Pure Y1 Antagonist, Inactive at Y2 and Y4 Receptors Unlike Broader-Spectrum Compounds

In functional tissue bioassays, BIBO 3304 displayed potent antagonism at the Y1 receptor (pA2 = 9.04) while being completely inactive at Y2 (rat vas deferens) and Y4 (rat colon) receptors [1]. This contrasts with some earlier Y1 antagonists that possess residual activity at other NPY receptor subtypes.

Receptor selectivity Y2 receptor Y4 receptor Functional selectivity

High-Impact Application Scenarios for Bibo 3304 Trifluoroacetate


Investigating Central Y1 Receptor Control of Food Intake and Obesity

BIBO 3304 is the gold-standard tool for dissecting the role of central Y1 receptors in appetite and energy homeostasis. Its high affinity (IC50 = 0.2-0.72 nM) [1] and 10-fold in vivo potency advantage over SR 120562A [2] make it ideal for intracerebroventricular (i.c.v.) or site-specific microinfusion studies aimed at blocking NPY- and fasting-induced hyperphagia. The requirement for only 1-10 nmol doses minimizes non-specific effects, and the availability of the inactive enantiomer BIBO 3457 provides a critical control for verifying target engagement [3].

Dissecting NPY-Mediated Modulation of Anxiety and Stress-Related Behaviors

For behavioral neuroscientists, BIBO 3304 provides a reliable means to block Y1-mediated effects in anxiety paradigms. Studies have shown that central infusion of BIBO 3304 (0.15-10 nmol) effectively attenuates the anxiolytic-like actions of NPY in tests such as the elevated plus-maze and shock-probe burying [1], and reduces dopamine-dependent behavioral responses [2]. Its high selectivity ensures that observed changes in behavior can be confidently attributed to Y1 receptor antagonism, not off-target activity at Y2 or Y4 receptors [3].

Elucidating Peripheral Y1 Receptor Function in Cardiovascular and Inflammatory Models

BIBO 3304 is an essential reagent for studies on peripheral Y1 receptors due to its functional potency (pA2 = 9.04) [1] and ability to block NPY's cardiovascular effects [2]. In ex vivo tissue bath experiments, its 63-fold higher potency compared to SR 120819A [3] translates to more robust and reliable antagonism of Y1-mediated vasoconstriction. It has also been effectively used in vivo to block Y1-mediated inflammatory edema [4], highlighting its utility for researchers investigating the role of NPY in vascular biology and inflammation.

Development of Y1 Receptor Radioligands and Pharmacological Assays

The subnanomolar affinity and high selectivity of BIBO 3304 make it a valuable reference standard for the development and validation of Y1 receptor binding assays and radioligands. Its ability to compete for [125I][Leu31,Pro34]PYY binding with an IC50 of 0.2 nM in rat brain homogenates [1] positions it as a key tool for defining non-specific binding and characterizing novel Y1 ligands. The distinct activity profile of its inactive enantiomer [2] further aids in establishing assay specificity and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bibo 3304 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.